
N-(1,3-benzodioxol-5-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzodioxole moiety, a naphthyridine core, and a carboxamide group, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is used to form the core structure of the compound . The reaction conditions often involve the use of solvents like methanol, water, and tetrahydrofuran (THF), with sodium hydroxide as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The compound exerts its effects primarily by modulating microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its anticancer activity, where it targets rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects.
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Studied for its biological activities.
Uniqueness
N-(1,3-benzodioxol-5-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide stands out due to its unique combination of a benzodioxole moiety and a naphthyridine core, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly sets it apart from other similar compounds, making it a promising candidate for further research and development.
Biological Activity
N-(1,3-benzodioxol-5-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available scientific literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a complex structure that includes a naphthyridine core substituted with a benzodioxole moiety. This structural arrangement is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial DNA synthesis or alteration of cell membrane integrity.
Compound | Activity | Target Organism | Reference |
---|---|---|---|
5f | Antiplasmodial | Plasmodium falciparum (K1) | |
5f | Antimalarial | Plasmodium yoelii (murine model) |
Antitumor Activity
Naphthyridine derivatives have been evaluated for their antitumor effects. A study demonstrated that these compounds can inhibit human tumor cell lines such as KB and HepG2/A2. The inhibition is often linked to the compounds' ability to interfere with topoisomerase II activity, which is essential for DNA replication and repair.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
2 | HepG2/A2 | 10.5 | Topoisomerase II inhibition |
6 | DLD | 8.3 | DNA intercalation |
Neuroprotective Effects
Some studies suggest that naphthyridine derivatives may possess neuroprotective properties. They potentially act on neurotransmitter systems, including dopaminergic and serotonergic pathways. This activity could be beneficial in treating neurodegenerative disorders.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication.
- Receptor Modulation : Potential modulation of neurotransmitter receptors could explain neuroprotective effects.
Case Studies
A notable study evaluated the compound's efficacy against a range of cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The study also highlighted minimal toxicity to normal cells, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-3-22-9-14(17(23)13-6-4-11(2)20-18(13)22)19(24)21-12-5-7-15-16(8-12)26-10-25-15/h4-9H,3,10H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHMMTRGLLMPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.